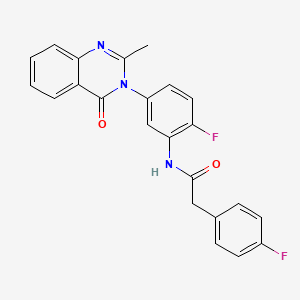

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide is a synthetic molecule that has generated interest in various fields due to its unique chemical structure and potential applications. This compound features a quinazoline ring, a key pharmacophore in many biologically active molecules, along with fluoro-substituted phenyl groups which can affect its electronic properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide involves several steps:

Synthesis of Quinazoline Core: Typically begins with the formation of the quinazoline core. This can be done by the condensation of an anthranilic acid derivative with an isatoic anhydride under acidic conditions to form the quinazolinone.

Introduction of Fluoro Substituents: Fluorination reactions can be carried out using selective electrophilic or nucleophilic fluorinating agents.

Formation of the Final Compound: Coupling reactions, such as amidation or acylation, are used to introduce the acetamide group, using appropriate reagents like acyl chlorides and amines.

Industrial Production Methods

In an industrial setting, the production process would be optimized for scale, cost-efficiency, and purity. Key steps include:

Bulk Synthesis of Intermediates: Producing key intermediates in bulk under controlled conditions.

Automated Reaction Systems: Using automated systems for precise reaction control and scalability.

Purification Processes: Employing chromatography, recrystallization, or other purification methods to achieve the desired compound purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide can undergo various reactions:

Oxidation and Reduction: These reactions may alter the oxidation state of the compound and are used to modify the functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like ammonia or amines under controlled conditions.

Major Products Formed

Depending on the reactions, major products include:

Oxidized Derivatives: Molecules with higher oxidation states or additional oxygen-containing groups.

Reduced Derivatives: Compounds with reduced functionalities like alcohols or amines.

Substituted Derivatives: Products with new functional groups in place of the original substituents.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds containing the quinazolinone moiety demonstrate significant anticancer properties. N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study : A study on human neuroblastoma SH-SY5Y cells showed that this compound reduced cell viability with an IC50 value of approximately 15 μM, indicating its potent anticancer activity. Additionally, other studies have shown that quinazoline derivatives can induce apoptosis in various cancer cell lines, further supporting their potential as anti-cancer agents .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial for treating conditions characterized by inflammation. It has been shown to modulate inflammatory pathways by inhibiting specific receptors and enzymes involved in the inflammatory response.

Research Findings : In vitro studies have demonstrated that derivatives of quinazolinone can significantly reduce pro-inflammatory cytokines, suggesting their utility in developing anti-inflammatory therapies.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The presence of fluorine atoms in its structure enhances its interaction with biological targets, making it effective against various bacterial strains.

Data Table : Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and cyclization reactions. The compound's mechanism of action is primarily attributed to its ability to bind to active sites of enzymes or receptors, thereby inhibiting their activity and altering cellular signaling pathways.

Mécanisme D'action

The mechanism of action for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenyl groups play a critical role in its binding affinity and specificity, influencing the pathways and biological responses activated by the compound.

Comparaison Avec Des Composés Similaires

Compared to other compounds with similar structures, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide offers unique features:

Enhanced Stability: The presence of fluoro groups can increase the compound's stability.

Specific Binding Affinity: Unique interactions due to its quinazoline core and fluoro-substituents.

List of Similar Compounds

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: A structurally similar compound but without the additional fluorophenyl group.

2-methyl-4-oxoquinazolin-3-yl derivatives: Other derivatives of the quinazoline core with different substitutions.

Fluorophenylacetamides: Compounds with similar acetamide groups and fluorophenyl substitutions.

Hope this deep dive into this compound was insightful

Activité Biologique

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the quinazolinone class, recognized for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C23H20F2N3O

- Molecular Weight: 441.4 g/mol

- CAS Number: 941945-65-9

The structural features of this compound, particularly the presence of fluorine substituents and a quinazolinone moiety, contribute to its biological activity.

1. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound has shown significant activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 2.49 | EGFR inhibition |

| A549 (Lung) | 0.096 | Multi-target kinase inhibition |

Research indicates that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR), leading to reduced cell proliferation in cancer models .

2. Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly against targets involved in cancer progression:

- Carbonic Anhydrase Inhibition: Several quinazoline derivatives exhibit significant inhibitory activity against carbonic anhydrase, with IC50 values comparable to established inhibitors like acetazolamide .

Study 1: Molecular Docking Analysis

In a study examining the binding interactions of quinazoline derivatives with EGFR, molecular docking simulations revealed that this compound binds effectively at the active site of EGFR, suggesting a mechanism for its anticancer activity .

Study 2: In Vivo Efficacy

In vivo studies on animal models have shown that administration of this compound results in significant tumor reduction compared to control groups. The mechanism involves the inhibition of angiogenesis and induction of apoptosis in tumor cells.

Future Directions

The promising biological activities of this compound suggest its potential as a lead compound for further development in medicinal chemistry. Future research should focus on:

- Optimization of Structure: Modifications to enhance selectivity and potency.

- Clinical Trials: Evaluation of safety and efficacy in human subjects.

Propriétés

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2N3O2/c1-14-26-20-5-3-2-4-18(20)23(30)28(14)17-10-11-19(25)21(13-17)27-22(29)12-15-6-8-16(24)9-7-15/h2-11,13H,12H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIOXWWKYGGHCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.